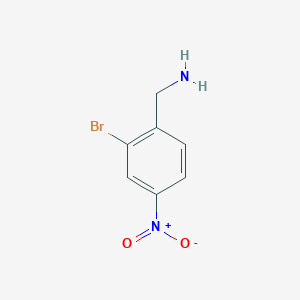
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol
Descripción general
Descripción
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol is a chemical compound with the CAS Number: 1895296-01-1 . It has a molecular weight of 142.12 and is used as an organic synthesis intermediate and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol involves several steps . Initially, isopropanol, polyformaldehyde, and sodium nitrite are mixed and reacted to form 2-nitro-2-methyl-1-propanol. This compound is then placed in a sealed container and hydrogen and methane are introduced. After the temperature is raised to 50°C and the pressure is controlled at 2Pa, the reaction continues for 4 hours to obtain 2-2-dimethyl-1-propanol. Finally, a fluorination reaction is carried out in this compound under light, with the reaction temperature controlled at 30°C and the time controlled at 6 hours, to obtain 3,3,3-Trifluoro-2-2-dimethyl-1-propanol .Molecular Structure Analysis
The molecular formula of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol is C5H9F3O . The average mass is 142.120 Da and the monoisotopic mass is 142.060547 Da .Physical And Chemical Properties Analysis
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol has a density of 1.1±0.1 g/cm3 . The boiling point is 122.1±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediary
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol: serves as an intermediary in organic synthesis. Its unique structure, featuring a trifluoromethyl group, makes it a valuable compound for introducing fluorine into other molecules. This is particularly useful in the pharmaceutical industry, where the incorporation of fluorine can significantly alter the biological activity of therapeutic compounds .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for creating more complex molecules. It can be used to synthesize analogs that act as dual inhibitors of neutrophil elastase and proteinase, which are enzymes involved in inflammatory responses. Such inhibitors have potential therapeutic applications in treating diseases characterized by excessive inflammation .
Fluoroalkylation Reactions
The compound is employed in fluoroalkylation reactions, which are crucial for adding fluorinated side chains to organic molecules. These reactions are important for developing compounds with improved metabolic stability, bioavailability, and selectivity in drug development processes .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, personal protective equipment/face protection should be worn, and contact with skin, eyes, and clothing should be avoided .
Propiedades
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-4(2,3-9)5(6,7)8/h9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHWGLHBRHBPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol | |
CAS RN |
1895296-01-1 | |
| Record name | 3,3,3-trifluoro-2,2-dimethylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1444796.png)
![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)

![5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1444801.png)






![[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1444812.png)


